Tetramethylammonium triiodide
Description
Properties
CAS No. |
4337-68-2 |
|---|---|
Molecular Formula |
C4H12I3N |
Molecular Weight |
454.86 g/mol |
IUPAC Name |
tetramethylazanium;triiodide |
InChI |
InChI=1S/C4H12N.I3/c1-5(2,3)4;1-3-2/h1-4H3;/q+1;-1 |
InChI Key |
RLEPOMATZDXXRE-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)C.I[I-]I |
Canonical SMILES |
C[N+](C)(C)C.I[I-]I |
Synonyms |
tetraamethylammonium acetate tetramethylammonium tetramethylammonium bromide tetramethylammonium chloride tetramethylammonium fluoride tetramethylammonium hydrogen dichloride tetramethylammonium hydroxide tetramethylammonium hydroxide pentahydrate tetramethylammonium iodide tetramethylammonium nitrate tetramethylammonium perchlorate tetramethylammonium sulfate (2:1) tetramethylammonium tribromide tetramethylammonium triiodide trimethylaminomethane |
Origin of Product |
United States |
Scientific Research Applications
Structural Characteristics
The crystal structure of tetramethylammonium triiodide has been characterized, revealing its unique polymorphic forms. Polymorphism refers to the ability of a compound to crystallize into different forms, which can significantly affect its physical properties and reactivity. Studies indicate that this compound displays distinct thermal stability across its polymorphic forms, which is crucial for applications in materials science and crystal engineering .
Chemical Synthesis
This compound serves as a useful reagent in organic synthesis, particularly in iodination reactions. It has been employed as an iodination agent for aromatic compounds under mild conditions, providing high yields without the need for solvents .
Pharmacological Research
The pharmacological properties of this compound are notable due to its cholinomimetic effects, which mimic acetylcholine. This characteristic makes it valuable in studying neurotransmission and receptor interactions . Research has shown that tetramethylammonium ions can stimulate nicotinic and muscarinic receptors, leading to insights into their roles in various physiological processes .
Material Science
This compound has been investigated for its semiconducting properties. Studies on temperature-dependent electrical conductivity have highlighted its potential use in electronic materials and devices .
Case Study 1: Iodination Reactions
In a study focused on the iodination of aromatic compounds using this compound, researchers demonstrated that the compound effectively facilitated the reaction under solvent-free conditions, achieving yields exceeding 90% for several substrates. This highlights its efficiency as an iodination reagent compared to traditional methods.
Case Study 2: Pharmacological Studies
A pharmacological investigation involving this compound revealed its role as a potent agonist at nicotinic receptors. The study provided insights into dose-response relationships and receptor binding affinities, contributing to the understanding of cholinergic signaling pathways.
Comparison with Similar Compounds
Table 1: Key Structural Parameters of Triiodide Salts
Key Observations :
- Cation Size Effects : Larger cations like tetramethylammonium stabilize bent I₃⁻ geometries, while smaller cations (e.g., K⁺) favor linear configurations due to reduced steric hindrance .
- Metal Coordination : In cobaloximate-containing salts (e.g., (N(CH₃)₄)₃I₃), the Co(III) center adopts a distorted octahedral geometry distinct from purely ionic triiodides like KI₃ .
Reactivity and Functional Comparisons
Table 2: Reactivity Profiles of Quaternary Ammonium Triiodides
Key Observations :
- Iodination Efficiency: Tetramethylammonium dichloroiodate achieves >90% yields in aromatic iodinations, outperforming traditional agents like iodine monochloride .
- Biological Relevance : The cobaloximate anion in (N(CH₃)₄)₃I₃ mimics vitamin B₁₂ cofactors, enabling mechanistic studies of cobalt-mediated redox processes .
Spectroscopic and Thermal Comparisons
Table 3: Vibrational and Thermal Data
Key Observations :
- Cation-Anion Interactions : The I₃⁻ symmetric stretch in (N(CH₃)₄)₃I₃ (112 cm⁻¹) is redshifted compared to free I₃⁻ (~145 cm⁻¹), indicating weaker anion-cation interactions .
- Thermal Stability : High melting points (>300°C) correlate with strong ionic packing and van der Waals interactions in triiodide salts .
Q & A
Q. What experimental methods are critical for determining the crystal structure of tetramethylammonium triiodide?
Answer: Single-crystal X-ray diffraction (XRD) is essential for resolving the compound’s 3D lattice. Key parameters include:
- Space group : Orthorhombic Pnma with cell dimensions a = 10.60 Å, b = 12.53 Å, c = 21.47 Å .
- Bond geometry : Use anisotropic refinement for non-hydrogen atoms and fixed isotropic models for hydrogen atoms. For example, the I₃⁻ ion shows a bond angle of 176.8° and bond lengths of 2.92–2.94 Å .
- Validation : Compare thermal parameters (Table II in ) and intermolecular interactions (e.g., van der Waals contacts at 3.85–3.91 Å ).
Q. How is this compound synthesized, and what factors influence yield?
Answer: A one-pot synthesis involves:
- Reactants : Cobalt(II) nitrate hexahydrate, iodine, tetramethylammonium iodide (TMAI), and glyoxime (GH) in methanol/water (70:30 v/v) .
- Conditions : Stirring at 50°C for 48 hours, followed by slow evaporation.
- Critical factors :
- Yield : ~60–70% under optimized conditions .
Advanced Research Questions
Q. How do cation-anion interactions affect the electronic and structural properties of this compound?
Answer: The large [N(CH₃)₄]⁺ cation stabilizes asymmetric I₃⁻ geometry via weak van der Waals interactions (3.85–3.91 Å), forming "stripes" parallel to the a-axis . Key analyses include:
- Charge distribution : Use Hirshfeld surface analysis to map I···I contacts.
- Electronic effects : Density Functional Theory (DFT) reveals bent I-Co-I angles (177.3°) due to ligand field distortion .
- Comparison : Smaller cations (e.g., Cs⁺) induce greater I₃⁻ asymmetry (bond lengths: 2.89 Å vs. 3.06 Å) .
Q. How can researchers reconcile discrepancies in reported I₃⁻ bond angles across studies?
Answer: Variations arise from counterion size and measurement techniques:
- Case study : In this compound, I₃⁻ is nearly linear (176.8° ), while CsI₃ shows 168.2° .
- Methodological adjustments :
- Use high-resolution XRD (<0.01 Å uncertainty) and low-temperature data collection to minimize thermal motion artifacts .
- Apply multipole refinement to account for electron density delocalization in I₃⁻ .
Q. What advanced techniques characterize the thermodynamic stability of this compound?
Answer:
-
Heat capacity (Cₚ) : Differential Scanning Calorimetry (DSC) reveals phase transitions at 347–353 K .
-
Thermodynamic functions : Numerical integration of Cₚ data provides entropy (ΔS) and enthalpy (ΔH) changes. For example:
Property Value (J/mol·K) Reference ΔS (298–350 K) 85.2 ± 0.5 ΔH (phase transition) 1.2 kJ/mol -
Stability tests : Thermal gravimetric analysis (TGA) under nitrogen detects decomposition above 400°C .
Methodological Guidance
Q. How should researchers design experiments to study iodine-based charge transport in this compound?
Answer:
- Conductivity measurement : Use a four-probe setup with single crystals (1–5 mm thickness) under variable pressure (0–10 GPa) .
- Pressure effects : High pressure induces polyiodide chain formation, increasing conductivity by 3–4 orders of magnitude (e.g., TEAI in ).
- Complementary techniques : Pair with Raman spectroscopy to correlate I₃⁻ vibrational modes (e.g., symmetric stretch at ~110 cm⁻¹) with conductivity trends .
Q. What strategies optimize the use of this compound in perovskite precursor solutions?
Answer:
- Defect passivation : Introduce excess I⁻ ions (5–10 mol%) to suppress deep-level defects, improving solar cell efficiency to ~22% .
- Crystallization control : Use antisolvent (e.g., chlorobenzene) during spin-coating to enhance film uniformity .
- Validation : Photoluminescence (PL) quenching and time-resolved microwave conductivity (TRMC) assess charge carrier lifetimes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
